molecular formula C17H18N4OS2 B2518259 N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1170528-00-3

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B2518259
CAS No.: 1170528-00-3
M. Wt: 358.48
InChI Key: WFJWDUOEIPXLTI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the thiophene ring can bind to proteins involved in inflammatory pathways, potentially modulating their activity . These interactions suggest that this compound may have antioxidant and anti-inflammatory properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, the thiazole ring can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the pyrazole ring can interact with nuclear receptors, modulating gene expression and cellular responses . These binding interactions contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biological activity, although some changes in cellular function may occur with prolonged exposure . These findings suggest that this compound is a stable and effective compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, some toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can influence the compound’s distribution within the bloodstream and target tissues . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals within the compound’s structure facilitate its transport to these organelles, while post-translational modifications can modulate its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-11-9-15(19-16(22)12-5-2-3-6-12)21(20-11)17-18-13(10-24-17)14-7-4-8-23-14/h4,7-10,12H,2-3,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJWDUOEIPXLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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